molecular formula C23H35NO2 B11943835 1-Naphthoic acid, dodecylamine salt CAS No. 200712-26-1

1-Naphthoic acid, dodecylamine salt

Cat. No.: B11943835
CAS No.: 200712-26-1
M. Wt: 357.5 g/mol
InChI Key: WXADCIHHGDFPIQ-UHFFFAOYSA-N
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Description

1-Naphthoic acid, dodecylamine salt is an organic compound with the molecular formula C23H35NO2. It is a salt formed from the reaction of 1-naphthoic acid and dodecylamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthoic acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene . The reaction involves the following steps:

  • Preparation of the Grignard reagent by reacting 1-bromonaphthalene with magnesium in anhydrous ether.
  • Carboxylation of the Grignard reagent with carbon dioxide to form 1-naphthoic acid.
  • Neutralization of 1-naphthoic acid with dodecylamine to form the dodecylamine salt.

Industrial Production Methods: The industrial production of 1-naphthoic acid, dodecylamine salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthoic acid, dodecylamine salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the compound into naphthols.

    Substitution: The aromatic ring of 1-naphthoic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Scientific Research Applications

1-Naphthoic acid, dodecylamine salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-naphthoic acid, dodecylamine salt involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the naphthoic acid moiety and the dodecylamine group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

200712-26-1

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

dodecan-1-amine;naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H27N.C11H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-13H2,1H3;1-7H,(H,12,13)

InChI Key

WXADCIHHGDFPIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.C1=CC=C2C(=C1)C=CC=C2C(=O)O

Origin of Product

United States

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